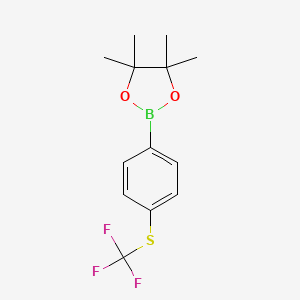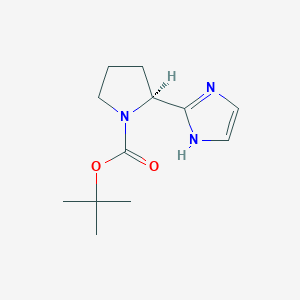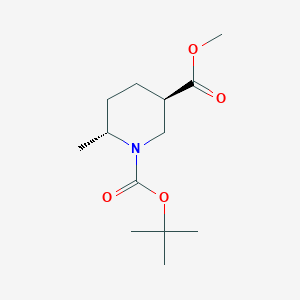
Ophiopogonanone D
Übersicht
Beschreibung
Ophiopogonanone D is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-cancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ophiopogonanone D typically involves the extraction from the tubers of Ophiopogon japonicus. The process includes solvent extraction followed by chromatographic techniques to isolate the compound. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is often employed for the characterization and quantification of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ophiopogonanone D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ophiopogonanone D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new chromatographic methods.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Wirkmechanismus
Ophiopogonanone D exerts its effects through various molecular targets and pathways. It activates the p53 pathway, leading to increased apoptosis in cancer cells. Additionally, it inhibits the expression of c-Myc via CNOT2 regulation, thereby reducing cell proliferation . The compound also modulates the activity of cyclin D1 and CDK4, which are crucial for cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ophiopogonanone C
- Ophiopogonone C
- Ophiopogonanone E
- Ophiopogonanone F
Uniqueness
Ophiopogonanone D stands out due to its potent anti-cancer properties and its ability to modulate multiple cellular pathways. Unlike its analogs, this compound has shown significant efficacy in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-10-17(22)13(7-21)20-16(19(10)24-2)18(23)12(8-25-20)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-7,12,22H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIWGFEBZQOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)
![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)



